molecular formula C17H24O B14692126 4-tert-Butyl-4'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 33061-20-0

4-tert-Butyl-4'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14692126
CAS No.: 33061-20-0
M. Wt: 244.37 g/mol
InChI Key: PEMIRBTVSSJJNX-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a biphenyl structure. Biphenyl compounds are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated biphenyl compounds.

Scientific Research Applications

4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

33061-20-0

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1-(4-tert-butylcyclohexen-1-yl)-4-methoxybenzene

InChI

InChI=1S/C17H24O/c1-17(2,3)15-9-5-13(6-10-15)14-7-11-16(18-4)12-8-14/h5,7-8,11-12,15H,6,9-10H2,1-4H3

InChI Key

PEMIRBTVSSJJNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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